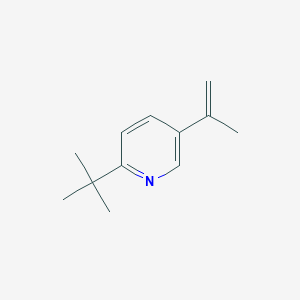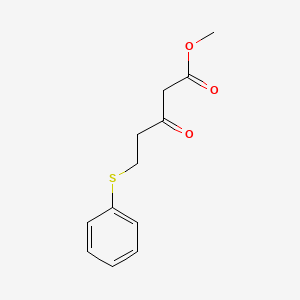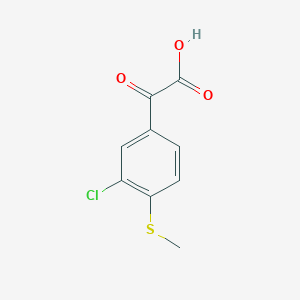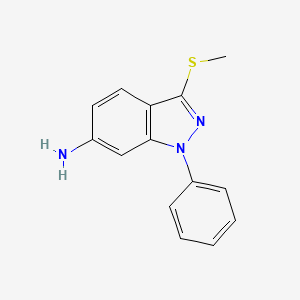![molecular formula C10H10N4O3 B8502917 2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8502917.png)
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid is a compound that features a methoxy group, a tetrazole ring, and a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid typically involves the reaction of glycine, potassium azide, and triethyl orthoformate in glacial acetic acid at 80°C for 2 hours . This reaction results in the cyclization and formation of the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial applications, ensuring the reaction conditions are optimized for larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of [3-hydroxy-4-(1H-tetrazol-1-yl)phenyl]acetic acid.
Reduction: Formation of [3-methoxy-4-(1H-tetrazol-1-yl)phenyl]ethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. The methoxy group and phenylacetic acid moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of acetic acid.
[3-hydroxy-4-(1H-tetrazol-1-yl)phenyl]acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid is unique due to its combination of a methoxy group, tetrazole ring, and phenylacetic acid moiety. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10N4O3 |
|---|---|
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C10H10N4O3/c1-17-9-4-7(5-10(15)16)2-3-8(9)14-6-11-12-13-14/h2-4,6H,5H2,1H3,(H,15,16) |
Clave InChI |
DHZOGMJEBXBLOU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC(=O)O)N2C=NN=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-3-[3-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]benzoylamino]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one](/img/structure/B8502853.png)

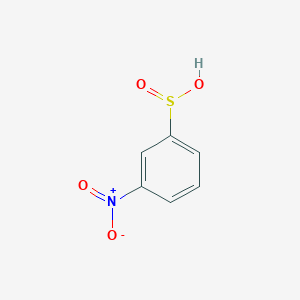

![1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-chloro-a-phenyl-](/img/structure/B8502879.png)


